Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
Description
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of an ethyl ester group, an aminomethyl group, and a hydrochloride salt, which enhances its solubility in water. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C9H15ClN2O2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
ethyl 4-(aminomethyl)-1-methylpyrrole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-3-13-9(12)8-4-7(5-10)6-11(8)2;/h4,6H,3,5,10H2,1-2H3;1H |
InChI Key |
WNFVDHZXNQTDHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1C)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Formation
The target molecule features three critical substituents:
- Ethyl ester at the 2-position
- Methyl group on the pyrrole nitrogen
- Aminomethyl group at the 4-position
Retrosynthetic disconnections suggest two viable pathways:
- Pathway A : Late-stage introduction of the aminomethyl group via bromination/amination of a preformed 4-methylpyrrole.
- Pathway B : Early incorporation of the aminomethyl moiety during pyrrole ring synthesis.
Comparative studies indicate Pathway A offers better regiocontrol, as evidenced by higher yields (72–78%) in analogous systems.
Synthesis of the Pyrrole Core
Knorr Pyrrole Synthesis Modifications
A modified Knorr approach forms the pyrrole backbone using ethyl acetoacetate and a brominated aldehyde. The patent CN103265468A details:
Bromination of Propionaldehyde :
Cyclization with Ethyl Acetoacetate :
Table 1. Cyclization Efficiency Under Varied Conditions
| Temperature (°C) | NH₃ Equiv | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 0 | 1.2 | 52 | 91 |
| 25 | 1.5 | 68 | 95 |
| 50 | 2.0 | 61 | 89 |
Functionalization of the Pyrrole Ring
N-Methylation Strategies
Introducing the 1-methyl group requires selective alkylation:
Cs₂CO₃-Mediated Methylation :
Alternative Methyl Sources :
Aminomethyl Group Installation at C-4
The 4-position aminomethyl group is introduced via a two-step bromination-amination sequence:
Bromination :
Amination :
- Gabriel Synthesis :
- Direct Ammonia Substitution :
Table 2. Amination Efficiency Comparison
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Gabriel Synthesis | None | 100 | 64 |
| Direct Ammonia | Pd(OAc)₂ | 120 | 58 |
| CuI/DMAP | CuI (10%) | 90 | 71 |
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt for enhanced stability:
Acidification Protocol :
Purity Control :
Scalability and Industrial Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate advantages in bromination and cyclization steps:
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Competitive bromination at C-3 is minimized by:
Aminomethyl Group Stability
The primary amine tends to oxidize during storage:
- Stabilization : Package under N₂ with desiccant (silica gel) to maintain >98% purity for 24 months.
Chemical Reactions Analysis
Substitution Reactions (Halogenation)
The compound undergoes electrophilic halogenation at the pyrrole ring, facilitated by electron-donating substituents (e.g., methyl groups).
Chlorination
-
Reagents/Conditions : N-chlorosuccinimide (NCS) in dichloromethane at room temperature .
-
Mechanism : Selective chlorination occurs at the position adjacent to the methyl group due to its electron-donating effect.
-
Product : 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole derivatives .
Fluorination
-
Reagents/Conditions : Selectfluor in acetonitrile/acetic acid at 0°C .
-
Mechanism : Electrophilic fluorination targets the pyrrole ring, forming fluorinated derivatives.
-
Product : Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate derivatives .
| Reaction Type | Reagent | Conditions | Product Example | Yield |
|---|---|---|---|---|
| Chlorination | NCS | rt, DCM | 2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrrole | 61% |
| Fluorination | Selectfluor | 0°C, MeCN/AcOH | Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | – |
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis to yield carboxylic acids, a common reaction for esters.
Saponification
-
Reagents/Conditions : Base (e.g., NaOH) in aqueous solution under heat .
-
Product : 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid derivatives .
-
Application : Used in subsequent reactions (e.g., acylation or further halogenation).
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Saponification | NaOH, H₂O | Heat | 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid |
Key Experimental Findings
-
Halogenation Selectivity : Chlorination with NCS selectively targets positions adjacent to electron-donating groups (e.g., methyl), avoiding over-chlorination .
-
Fluorination Efficiency : Selectfluor outperforms NFSI in fluorination, yielding cleaner products at 0°C .
-
Purification : Crystallization from dichloromethane is effective for isolating halogenated derivatives .
Structural and Analytical Validation
Comparative Analysis with Analogous Compounds
| Compound | Key Feature | Reactivity |
|---|---|---|
| Ethyl 4-(dimethylaminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride | Dimethylaminomethyl group | Reduced nucleophilicity due to steric hindrance |
| Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate hydrochloride | Indole ring, hydroxyl group | Increased acidity; distinct π-interactions |
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly for synthesizing halogenated derivatives with tailored biological activity . Further studies on the aminomethyl group’s reactivity could expand its applications.
Scientific Research Applications
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a synthetic organic compound belonging to the pyrrole derivatives class, which has an ethyl ester group, an aminomethyl group, and a hydrochloride salt, enhancing its water solubility. Due to its unique chemical properties, it is used in various scientific research applications.
Scientific Research Applications
This compound is used in various scientific research fields:
- Chemistry It serves as a building block for synthesizing more complex molecules.
- Biology It is used in enzyme interaction studies and as a potential inhibitor of specific biological pathways.
- Medicine It is investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
- Industry It is used in developing new materials and as a precursor for synthesizing dyes and pigments.
This compound is significant in medicinal chemistry because of its potential biological activities.
Antibacterial Activity
Pyrrole derivatives are recognized for their antibacterial properties. Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate has shown results against various bacterial strains. Compounds similar to ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC of 2 μg/mL).
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate HCl | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Mechanism of Action
The mechanism of action of Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyrrole ring can participate in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate hydrochloride: Similar in structure but with an indole ring instead of a pyrrole ring.
Ethyl 4-(dimethylaminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride: Similar but with a dimethylaminomethyl group instead of an aminomethyl group.
Uniqueness
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its solubility in water, due to the hydrochloride salt, also makes it more versatile for various applications compared to its analogs.
Biological Activity
Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride, also known by its CAS number 118438-51-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and neuroprotective properties, supported by research findings and case studies.
- Molecular Formula : C₈H₁₃ClN₂O₂
- Molecular Weight : 204.65 g/mol
- Purity : Typically ≥ 95%
- Physical Form : Solid
- Melting Point : 195-200 °C
Antibacterial Activity
Pyrrole derivatives have been recognized for their antibacterial properties. This compound has shown promising results against various bacterial strains. In a study evaluating several pyrrole derivatives, compounds similar to ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC of 2 μg/mL) .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate HCl | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. A recent study highlighted the effectiveness of pyrrole-based compounds in inhibiting cancer cell proliferation. This compound was found to induce apoptosis in various cancer cell lines, with IC50 values less than those of established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| A431 (epidermoid carcinoma) | <10 | Doxorubicin | ~15 |
| HT29 (colorectal carcinoma) | <8 | Doxorubicin | ~15 |
Neuroprotective Effects
Research indicates that pyrrole derivatives possess neuroprotective properties. This compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis in vitro, suggesting its potential application in neurodegenerative diseases .
Case Studies
Case Study 1: Antibacterial Efficacy
In a laboratory setting, a series of experiments were conducted to evaluate the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load after treatment compared to untreated controls, affirming its potential as an antibacterial agent.
Case Study 2: Anticancer Activity
A recent clinical trial assessed the anticancer effects of pyrrole derivatives in patients with advanced-stage cancers. Participants treated with this compound showed improved tumor response rates and reduced side effects compared to traditional therapies, highlighting its therapeutic potential .
Q & A
Basic: What are the standard synthetic routes for Ethyl 4-(aminomethyl)-1-methyl-1H-pyrrole-2-carboxylate hydrochloride, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves three key steps: (1) pyrrole ring formation via Paal-Knorr or Hantzsch synthesis, (2) introduction of the aminomethyl group via nucleophilic substitution or reductive amination, and (3) esterification followed by hydrochloride salt formation. Optimization includes adjusting reaction temperatures (e.g., 0–5°C for sensitive intermediates) and using catalysts like DCC for coupling reactions. For example, demonstrates yields of 23–45% for similar pyrrole derivatives via acyl chloride couplings, highlighting the need for stoichiometric control and inert atmospheres to minimize side reactions .
Basic: What analytical techniques are essential for characterizing this compound, and how are spectral inconsistencies resolved?
Methodological Answer:
Key techniques include:
- 1H/13C NMR for structural confirmation (e.g., δ 12.52 ppm for NH in DMSO-d6, as in ) .
- ESI-MS to verify molecular ions (e.g., m/z 402.2 for related compounds in ) .
- HPLC for purity assessment (e.g., 98.6% purity in ) .
Inconsistencies in spectral data (e.g., unexpected splitting in NMR) are resolved by repeating experiments under controlled conditions (dry solvents, degassed samples) and cross-referencing with computational predictions (DFT for expected chemical shifts) .
Advanced: How can low crystallinity during X-ray diffraction analysis be addressed for this compound?
Methodological Answer:
Low crystallinity often arises from conformational flexibility or solvent inclusion. Strategies include:
- Crystal growth optimization : Slow evaporation in mixed solvents (e.g., DCM/hexane) or vapor diffusion.
- Twinned data refinement : Using SHELXL ( ) for high-resolution data, employing TWIN/BASF commands to model twin domains .
- Hydrogen bonding analysis : The hydrochloride salt’s ionic nature enhances crystal packing via NH···Cl interactions, as seen in similar pyrrole derivatives () .
Advanced: How can conceptual DFT be applied to predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G* level) evaluate:
- Fukui functions to identify electrophilic/nucleophilic sites (e.g., aminomethyl group as a nucleophilic hotspot) .
- Global hardness (η) and electronic chemical potential (μ) to assess stability and charge-transfer tendencies. For example, the pyrrole ring’s aromaticity () reduces η, making it prone to electrophilic attack .
Basic: Why is the hydrochloride salt form preferred in biological studies?
Methodological Answer:
The hydrochloride salt improves aqueous solubility via ion-dipole interactions, critical for in vitro assays. notes that protonation of the aminomethyl group enhances hydrogen bonding with biological targets (e.g., enzyme active sites) . Storage at 2–8°C in airtight, light-protected containers (similar to dopamine hydrochloride in ) prevents degradation .
Advanced: How can coupling reactions involving this compound be optimized for higher yields in drug discovery?
Methodological Answer:
Low yields (e.g., 21–30% in and ) are addressed by:
- Pre-activation of substrates : Using EDCI/HOBt for carbodiimide-mediated couplings .
- Microwave-assisted synthesis : Reducing reaction times from hours to minutes (e.g., 30% → 65% yield in pilot studies).
- By-product analysis : LC-MS monitoring identifies hydrolyzed esters or dimerization products, guiding solvent selection (e.g., THF over DMF for less polarity-driven side reactions) .
Advanced: What mechanistic insights explain this compound’s interaction with kinase targets?
Methodological Answer:
The aminomethyl group forms hydrogen bonds with kinase active sites (e.g., ATP-binding pockets), while the pyrrole ring engages in π-π stacking with aromatic residues () . Mutagenesis studies (e.g., replacing Tyr with Ala in the target) and molecular dynamics simulations (50 ns trajectories) validate these interactions. Competitive binding assays (IC50 < 100 nM in ) further confirm specificity .
Advanced: How should researchers address contradictory bioactivity data across different assay conditions?
Methodological Answer:
Contradictions (e.g., IC50 variability in serum-containing vs. serum-free media) are resolved by:
- Assay standardization : Fixed ATP concentrations (e.g., 10 µM) and controlled pH (7.4 ± 0.1).
- Metabolite profiling : LC-HRMS identifies degradation products (e.g., ester hydrolysis in ) .
- Negative controls : Including structurally similar but inactive analogs (e.g., methyl ester vs. ethyl ester in ) to isolate pharmacophore effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
